molecular formula C12H17N3O3S B1416876 5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid CAS No. 1152583-28-2

5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid

Cat. No.: B1416876
CAS No.: 1152583-28-2
M. Wt: 283.35 g/mol
InChI Key: WBPAZXSSZUJLCV-UHFFFAOYSA-N
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Description

5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid is a synthetic organic compound characterized by the presence of a thiazole ring and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.

    Piperazine Derivatization: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine under controlled conditions.

    Coupling Reaction: The final step involves coupling the piperazine-thiazole intermediate with a suitable pentanoic acid derivative, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It is investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting neurological or infectious diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with metal ions or enzyme active sites, while the piperazine moiety can form hydrogen bonds or hydrophobic interactions with proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Oxo-5-[4-(1,2,4-triazol-3-yl)piperazin-1-yl]pentanoic acid
  • 5-Oxo-5-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]pentanoic acid
  • 5-Oxo-5-[4-(1,3-oxazol-2-yl)piperazin-1-yl]pentanoic acid

Uniqueness

Compared to similar compounds, 5-Oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid is unique due to the presence of the thiazole ring, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-oxo-5-[4-(1,3-thiazol-2-yl)piperazin-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c16-10(2-1-3-11(17)18)14-5-7-15(8-6-14)12-13-4-9-19-12/h4,9H,1-3,5-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBPAZXSSZUJLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CS2)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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